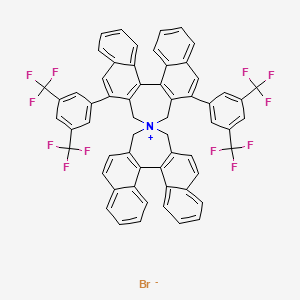
(SS)-35-Bistrifluoromethylphenyl-nas bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SS)-35-Bistrifluoromethylphenyl-nas bromide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a bistrifluoromethylphenyl group, which contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SS)-35-Bistrifluoromethylphenyl-nas bromide typically involves the bromination of a precursor compound containing the bistrifluoromethylphenyl group. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent under photochemical conditions . The reaction is carried out in a suitable solvent, such as carbon tetrachloride, and is often facilitated by ultraviolet light to promote the formation of the brominated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. These processes are optimized to maintain consistent reaction conditions and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(SS)-35-Bistrifluoromethylphenyl-nas bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include phenols or amines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include hydrocarbons or alcohols.
Applications De Recherche Scientifique
(SS)-35-Bistrifluoromethylphenyl-nas bromide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (SS)-35-Bistrifluoromethylphenyl-nas bromide involves its interaction with specific molecular targets. The bistrifluoromethylphenyl group enhances its reactivity, allowing it to participate in various chemical transformations. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions . Additionally, the compound’s structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Bromide: Similar in its bromine content but differs in the presence of an allyl group instead of a bistrifluoromethylphenyl group.
Benzyl Bromide: Contains a benzyl group instead of a bistrifluoromethylphenyl group, leading to different reactivity and applications.
Ethyl Bromide: A simpler compound with an ethyl group, used in different contexts compared to (SS)-35-Bistrifluoromethylphenyl-nas bromide.
Uniqueness
This compound is unique due to its bistrifluoromethylphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity .
Propriétés
Formule moléculaire |
C60H36BrF12N |
|---|---|
Poids moléculaire |
1078.8 g/mol |
Nom IUPAC |
10',16'-bis[3,5-bis(trifluoromethyl)phenyl]-13,13'-spirobi[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene];bromide |
InChI |
InChI=1S/C60H36F12N.BrH/c61-57(62,63)41-21-39(22-42(27-41)58(64,65)66)49-25-35-11-3-7-15-47(35)55-51(49)31-73(29-37-19-17-33-9-1-5-13-45(33)53(37)54-38(30-73)20-18-34-10-2-6-14-46(34)54)32-52-50(26-36-12-4-8-16-48(36)56(52)55)40-23-43(59(67,68)69)28-44(24-40)60(70,71)72;/h1-28H,29-32H2;1H/q+1;/p-1 |
Clé InChI |
GSWZUYLKIPVEBY-UHFFFAOYSA-M |
SMILES canonique |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(C[N+]15CC6=C(C7=CC=CC=C7C=C6C8=CC(=CC(=C8)C(F)(F)F)C(F)(F)F)C9=C(C5)C(=CC1=CC=CC=C19)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C=CC1=CC=CC=C14.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


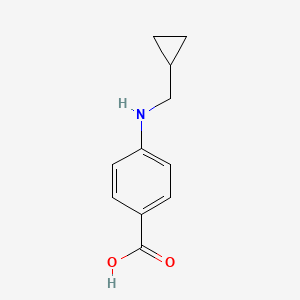
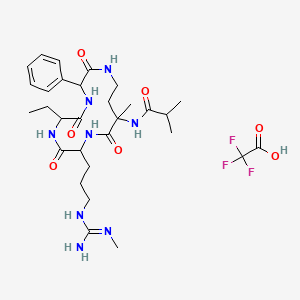
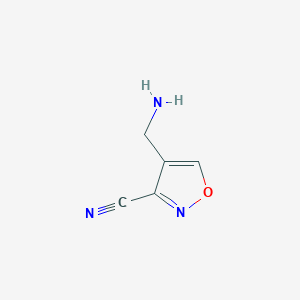
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanol](/img/structure/B15092702.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide](/img/structure/B15092706.png)
![4-{2-[Ethyl(methyl)amino]ethyl}aniline](/img/structure/B15092708.png)
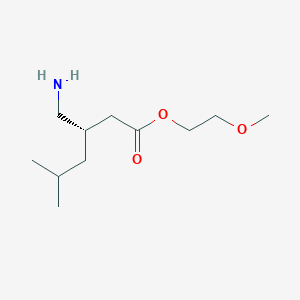

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)


![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
![1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B15092757.png)
![1-[(2-Iodophenyl)methyl]azetidine](/img/structure/B15092764.png)
